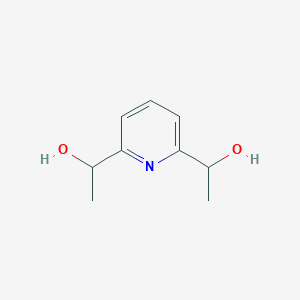

1-(6-(1-Hydroxy-ethyl)-pyridin-2-YL)-ethanol

Beschreibung

1-(6-(1-Hydroxy-ethyl)-pyridin-2-YL)-ethanol (CAS No. 143329-89-9) is a pyridine derivative with two hydroxethyl substituents at the 2- and 6-positions of the pyridine ring. Its molecular formula is C₉H₁₃NO₂, with a molecular weight of 167.205 g/mol . The compound was synthesized via a method reported by Panosyan and Chin (2003), involving condensation and hydroxylation steps .

Eigenschaften

IUPAC Name |

1-[6-(1-hydroxyethyl)pyridin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6(11)8-4-3-5-9(10-8)7(2)12/h3-7,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWCQBOYVAIZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402399 | |

| Record name | 1,1'-(Pyridine-2,6-diyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143329-89-9 | |

| Record name | 1,1'-(Pyridine-2,6-diyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-(1-HYDROXY-ETHYL)-PYRIDIN-2-YL)-ETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

Based on its structural similarity to other pyridine derivatives, it may interact with various enzymes and receptors in the body.

Mode of Action

For instance, they can act as nucleophiles, competing with oxygen in certain reactions

Biochemical Pathways

Related compounds have been shown to participate in various biochemical reactions, such as the formation of oximes and hydrazones

Biologische Aktivität

Overview

1-(6-(1-Hydroxy-ethyl)-pyridin-2-YL)-ethanol is a compound characterized by its pyridine structure, which has been studied for various biological activities. Its molecular formula is C9H13NO2, and it has a molecular weight of 167.2 g/mol. This compound is recognized for its potential in medicinal chemistry, particularly in antimicrobial and antioxidant activities.

The biological activity of this compound can be attributed to its structural features, particularly the pyridine ring, which allows it to interact with various biological targets:

- Enzyme Interaction : The compound may act as a nucleophile, competing with oxygen in biochemical reactions, potentially inhibiting metabolic enzymes.

- Biochemical Pathways : Related compounds have been noted to participate in the formation of oximes and hydrazones, which are significant in various biochemical pathways.

- Pharmacokinetics : Similar pyridine derivatives exhibit high plasma clearance and rapid renal excretion, suggesting that this compound may also share these pharmacokinetic properties.

Antimicrobial Activity

Pyridine derivatives are known for their antimicrobial properties. Research indicates that compounds with similar structures demonstrate significant antibacterial activity against various pathogens:

- Antibacterial Efficacy : Studies have shown that pyridine-based compounds can effectively inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For example, certain derivatives have shown minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 µg/mL against these pathogens .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 6.25 |

| B | Escherichia coli | 12.5 |

| C | Pseudomonas aeruginosa | 10.0 |

Antioxidant Activity

The antioxidant potential of 1-(6-(1-Hydroxy-ethyl)-pyridin-2-YL)-ethanol has also been investigated. In vitro studies have demonstrated moderate radical scavenging activity, with IC50 values indicating its effectiveness compared to standard antioxidants like ascorbic acid:

- DPPH Radical Scavenging : The compound exhibited an IC50 value of approximately 31.8 µg/mL, which is significantly higher than that of ascorbic acid (IC50 = 2.82 µg/mL) .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activities of pyridine derivatives, including:

- Antimicrobial Studies : A study highlighted the synthesis of various pyridine derivatives and their testing against a range of bacterial strains. The most potent compounds were noted to have MIC values comparable to established antibiotics .

- Antioxidant Studies : Another research focused on the antioxidant capabilities of similar compounds, revealing that modifications in the chemical structure could enhance their radical scavenging abilities .

- Pharmacological Profiles : The pharmacological profiles of these compounds often include anti-inflammatory and analgesic activities, broadening their therapeutic applications beyond antimicrobial effects .

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

The synthesis of 1-(6-(1-Hydroxy-ethyl)-pyridin-2-YL)-ethanol typically involves the reaction of pyridine derivatives with aldehydes under basic conditions. For instance, a common method includes reacting 2-methylpyridine with paraformaldehyde in the presence of triethylamine, yielding high selectivity and yield for the desired product .

Pharmaceutical Industry

1-(6-(1-Hydroxy-ethyl)-pyridin-2-YL)-ethanol serves as a synthetic intermediate in the production of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to biologically active molecules.

- Case Study : A study published in Organic Letters highlighted its use in synthesizing novel pyridine-based drugs that exhibit significant biological activity against certain cancer cell lines .

Agricultural Chemicals

This compound is also utilized as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides. The ability to modify its structure allows chemists to tailor compounds for specific agricultural applications.

- Example Application : The compound can be transformed into vinyl pyridine polymers, which are useful for developing agricultural coatings and controlled-release formulations .

Material Science

In material science, 1-(6-(1-Hydroxy-ethyl)-pyridin-2-YL)-ethanol is explored for its potential in creating new polymers and materials with unique properties. Its ability to form stable bonds makes it a candidate for high-performance materials.

- Research Insight : Recent studies have shown that incorporating this compound into polymer matrices enhances their thermal stability and mechanical properties, making them suitable for industrial applications .

Data Table of Applications

Vergleich Mit ähnlichen Verbindungen

Hydroxyl vs. Hydroxethyl Groups

- 2-Hydroxy-4-methylpyridine (CAS 13466-41-6) has a hydroxyl group directly attached to the pyridine ring, resulting in stronger acidity (pKa ~1.5–3.5) compared to the hydroxethyl groups in the target compound, which exhibit weaker acidity (pKa ~12–14) .

- 1-(6-Methyl-2-pyridinyl)ethanone (CAS 6940-57-4) replaces hydroxethyl with a ketone, making it more reactive in nucleophilic additions but less capable of hydrogen bonding .

Steric and Electronic Effects

- 2-(6-Methyl-2-pyridyl)-1,1-diphenyl-ethanol incorporates bulky diphenyl groups, which reduce solubility in aqueous media and may hinder coordination with metal ions compared to the target compound .

- 2,6-Pyridinedimethanol has hydroxymethyl groups, which are shorter than hydroxethyl, leading to higher crystallinity and melting points (e.g., mp >150°C vs. unrecorded for the target compound) .

Stereochemical Considerations

- (S)-(-)-2-吡啶-1-乙醇 (CAS 59042-90-9) demonstrates the impact of chirality: its (S)-enantiomer may show distinct binding affinities in enzymatic systems compared to the target compound’s diastereomeric forms .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The most widely documented approach involves the base-catalyzed condensation of pyridine derivatives with aldehydes. As described in JP2010270008A, 2-methylpyridine reacts with paraformaldehyde or acetaldehyde in the presence of triethylamine or related amines to yield hydroxymethyl or hydroxyethyl pyridines. For 1-(6-(1-hydroxyethyl)-pyridin-2-yl)-ethanol, this method can be adapted by using 2,6-dimethylpyridine and two equivalents of acetaldehyde under elevated temperatures (140°C).

The reaction proceeds via nucleophilic attack of the pyridine’s methyl group on the aldehyde, facilitated by the base, which deprotonates the intermediate hemiaminal. The process is highly selective for the 2- and 6-positions due to steric and electronic effects.

Key Experimental Parameters:

Performance Data:

| Starting Material | Aldehyde | Base | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 2,6-Dimethylpyridine | Acetaldehyde | Triethylamine | 89 | 92 |

| 2,6-Dimethylpyridine | Paraformaldehyde | Diethylmethylamine | 85 | 90 |

Challenges and Optimizations

-

Regioselectivity : Competing reactions at the 4-position are minimized by using sterically hindered bases like diethylmethylamine.

-

Byproduct Formation : Over-alkylation is suppressed by maintaining a 2:1 aldehyde-to-pyridine ratio.

-

Catalyst Recovery : Triethylamine is recoverable (>98%) via distillation, enhancing cost efficiency.

Reduction of Ketone Precursors

NaBH₄/I₂-Mediated Reduction

CN105646334A discloses a two-step synthesis of pyridinedimethanol derivatives, bypassing traditional esterification steps. For 1-(6-(1-hydroxyethyl)-pyridin-2-yl)-ethanol, this method involves:

-

Oxidation : 2,6-diethylpyridine is oxidized to 2,6-diacetylpyridine using KMnO₄ in acidic media.

-

Reduction : The diketone is reduced with NaBH₄/I₂ in tetrahydrofuran (THF) at 0–5°C to yield the diol.

Reaction Conditions:

-

Oxidation : 2,6-Diethylpyridine (1 mol), KMnO₄ (3 mol), H₂SO₄ (2M), 80°C, 6 hours.

-

Reduction : NaBH₄ (4 mol), I₂ (2 mol), THF, 0°C, 2 hours.

Performance Data:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Oxidation | 78 | 95 |

| Reduction | 91 | 97 |

Advantages Over Conventional Routes

-

Simplified Workflow : Eliminates esterification, reducing steps from three to two.

-

Safety : Avoids corrosive reagents like thionyl chloride.

-

Scalability : NaBH₄/I₂ is cost-effective and operable at ambient temperatures.

Sequential Hydroxyethylation via Grignard Reagents

Limitations:

-

Pyridine’s electron-deficient ring complicates electrophilic substitution, necessitating harsh conditions.

-

Low yields (<50%) and poor regiocontrol render this method less viable industrially.

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(6-(1-Hydroxy-ethyl)-pyridin-2-YL)-ethanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Common methods include condensation reactions (e.g., between pyridine derivatives and ethanol precursors) or substitution reactions on pre-functionalized pyridine rings. For example, substituting a halogen at the 6-position with a hydroxyethyl group under basic conditions. Reaction conditions such as solvent polarity (e.g., ethanol vs. anhydrous ether), temperature (reflux vs. room temperature), and catalysts (e.g., palladium for cross-coupling) significantly affect yield. Purification via column chromatography or recrystallization is critical for isolating the compound from byproducts like 1-(6-Carboxypyridin-2-yl)ethanol (oxidation side product) .

Q. How can researchers characterize the structural and chemical properties of this compound?

- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyridine ring and hydroxyl group orientation. Mass spectrometry (ESI-MS) verifies molecular weight (expected ~168.17 g/mol). HPLC with a C18 column and UV detection ensures purity (>95%). Polar solvents like water or methanol are recommended for solubility studies due to the compound’s hydrophilic hydroxyl groups .

Q. What are the standard protocols for evaluating its preliminary biological activity?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.

- Enzyme Inhibition : Fluorescence-based assays for kinases or hydrolases, monitoring activity in the presence of varying compound concentrations.

Table 1: Example Experimental Parameters

| Assay Type | Concentration Range | Controls | Key Metrics |

|---|---|---|---|

| Antimicrobial | 1–256 µg/mL | Solvent-only, antibiotic standards | MIC/MBC |

| Cytotoxicity | 0.1–100 µM | DMSO control, cisplatin reference | IC₅₀ |

Advanced Research Questions

Q. How can environmental factors (e.g., solvent polarity, pH) influence the compound’s stability and bioactivity?

- Methodological Answer : Conduct accelerated stability studies under varying pH (3–10) and solvent systems (aqueous vs. DMSO). Monitor degradation via HPLC and correlate with bioactivity loss. For example, acidic conditions may hydrolyze the hydroxyl groups, reducing antimicrobial efficacy. Use molecular dynamics simulations to predict solvent interactions with the pyridine ring and hydroxyl moieties .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Systematic Replication : Vary cell lines (e.g., primary vs. immortalized) and assay conditions (e.g., serum-free vs. serum-containing media).

- Meta-Analysis : Pool data from multiple studies, adjusting for variables like compound purity and solvent choice.

- Mechanistic Follow-Up : Use CRISPR-Cas9 knockout models to identify target pathways (e.g., oxidative stress response genes) that explain differential cytotoxicity .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with targets like bacterial dihydrofolate reductase or human kinases.

- QSAR Models : Train machine learning algorithms on datasets of pyridine derivatives to predict logP, solubility, and IC₅₀.

- DFT Calculations : Analyze electron density maps to identify reactive sites for functionalization (e.g., fluorination at the 4-position to enhance bioavailability) .

Q. What experimental designs address the compound’s potential off-target effects in enzyme inhibition studies?

- Methodological Answer :

- Counter-Screening : Test against unrelated enzymes (e.g., carbonic anhydrase) to rule out non-specific binding.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and stoichiometry for the primary target vs. off-targets.

- Cryo-EM : Resolve compound-enzyme complexes to identify binding motifs responsible for selectivity .

Key Considerations for Research Design

- Theoretical Frameworks : Align studies with concepts like Hammett substituent constants (to predict electronic effects of pyridine substituents) or Lipinski’s Rule of Five (for drug-likeness assessments) .

- Data Validation : Use orthogonal assays (e.g., SPR alongside enzyme inhibition) to confirm bioactivity and minimize false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.